4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Chemiluminescence
One application involves the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the use of sulfonyl chlorides in the generation of compounds with interesting chemiluminescent properties. The study by Watanabe et al. (2010) highlights the base-induced chemiluminescence of these compounds, showing potential for applications in analytical chemistry and bioimaging due to their stable thermally and light-emitting characteristics upon decomposition (Watanabe et al., 2010).
Protection of Sulfonic Acids
Another area of application is in the synthesis of taurine derivatives, where a 'safety-catch' principle for protecting sulfonic acids was developed. This innovative method, as described by Seeberger et al. (2007), utilizes a sulfonyl chloride intermediate for the efficient synthesis of protected derivatives of taurine, showcasing the compound's utility in the preparation of biologically relevant molecules (Seeberger et al., 2007).
Material Science
In material science, sulfonyl chlorides serve as key intermediates in the synthesis of polyarylates and polyethers containing sulfonyl groups, which possess significant thermal stability and solubility properties. Percec and Tingerthal (1987) demonstrated the use of sulfonyl chloride derivatives in the creation of aromatic polyethers, which could lead to advances in polymer science and engineering (Percec & Tingerthal, 1987).
Novel Organic Syntheses
Additionally, sulfonyl chlorides, including derivatives similar to 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride, are utilized in the synthesis of novel organic compounds, such as substituted 1,5-benzothiazepines. This synthesis pathway, explored by Chhakra et al. (2019), underscores the compound's relevance in the development of new therapeutic agents and chemical probes (Chhakra et al., 2019).
Electrophilic Substitution Reactions
Moreover, sulfonyl chlorides are pivotal in electrophilic substitution reactions, offering pathways to functionalize organic molecules in a controlled manner. The study by Uneyama et al. (1983) showcases the preparation and reactions of functionalized isoprene units using sulfonyl chloride intermediates, indicating the compound's utility in synthetic organic chemistry (Uneyama et al., 1983).
properties
IUPAC Name |
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-10-5-6-12(11(2)9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWIUJGTAFTORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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